molecular formula C33H35FO10S B14121516 Cagliflozin Impurity 5

Cagliflozin Impurity 5

Cat. No.: B14121516
M. Wt: 642.7 g/mol
InChI Key: ZLVUUHANEBJVJT-UHFFFAOYSA-N
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Description

Cagliflozin Impurity 5 is a byproduct or degradation product formed during the synthesis or storage of Cagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.

Preparation Methods

The preparation of Cagliflozin Impurity 5 involves several synthetic routes and reaction conditions. One common method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is then added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is heated to room temperature and allowed to react for two hours. Afterward, a saturated ammonium chloride solution is added, and the mixture is extracted, dried, concentrated, and purified to obtain this compound .

Chemical Reactions Analysis

Cagliflozin Impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with n-butyllithium and carbon dioxide can lead to the formation of carboxylated derivatives .

Scientific Research Applications

Cagliflozin Impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical method development and validation. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cagliflozin by studying its impurities. In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of the final drug product .

Mechanism of Action

The mechanism of action of Cagliflozin Impurity 5 is closely related to that of Cagliflozin. Cagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps lower blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 co-transporter and associated glucose transport pathways .

Comparison with Similar Compounds

Cagliflozin Impurity 5 can be compared with other impurities and degradation products of Cagliflozin, such as Cagliflozin Impurity 7 and Cagliflozin Monohydrate. While all these impurities are formed during the synthesis or storage of Cagliflozin, they differ in their chemical structures and properties. For example, Cagliflozin Monohydrate is a hydrate form of Cagliflozin, whereas this compound is a carboxylated derivative. These differences highlight the uniqueness of this compound in terms of its formation, chemical reactions, and potential impact on the drug’s safety and efficacy .

Properties

Molecular Formula

C33H35FO10S

Molecular Weight

642.7 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H35FO10S/c1-18-7-10-25(15-24(18)16-27-13-14-29(45-27)23-8-11-26(34)12-9-23)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3

InChI Key

ZLVUUHANEBJVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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